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Compound of Interest

Compound Name: Bromo(2H3)methane

Cat. No.: B073400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Bromo(2H3)methane (CD₃Br), a deuterated isotopologue of bromomethane. Understanding

the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

characteristics of this compound is crucial for its identification, quantification, and application in

various research fields, including its use as a tracer in metabolic studies and for investigating

kinetic isotope effects.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Bromo(2H3)methane. Due to

the isotopic substitution, the spectroscopic properties exhibit notable differences compared to

its non-deuterated counterpart, bromomethane (CH₃Br).
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Parameter ¹H NMR ¹³C NMR
²H (Deuterium)
NMR

Chemical Shift (δ)

Expected to be

minimal or absent due

to the lack of protons.

[1]

~9.5 ppm (referenced

to TMS)

Expected to show a

signal confirming

deuterium

incorporation.[1]

Multiplicity Not Applicable
Singlet (due to proton

decoupling)

Expected to be a

singlet

Coupling Constants

(J)
Not Applicable Not Applicable Not Applicable

Solvent

CDCl₃ (or other

deuterated solvents)

[2]

CDCl₃ (or other

deuterated solvents)

[3][4]

CHCl₃ (or other non-

deuterated solvents)

Note: The ¹³C NMR chemical shift is based on the value for bromomethane and is not expected

to shift significantly upon deuteration.
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Vibrational Mode
Wavenumber
(cm⁻¹)

Intensity Notes

C-D Stretching ~2100–2200[1] Strong

This absorption is a

key diagnostic feature

for deuteration, as it is

significantly lower

than the C-H

stretching frequency

(~3000 cm⁻¹).[1][5]

C-Br Stretching 550–750[6] Strong

The position of this

band is characteristic

of a bromoalkane.

CD₃ Deformation ~1050-1200 Medium

Analogous to the CH₃

deformation

(umbrella) mode.
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Ion Fragment
m/z (Mass-to-
Charge Ratio)

Relative
Abundance

Notes

[CD₃⁷⁹Br]⁺ (Molecular

Ion, M)
97 High

The presence of two

major isotopes of

bromine (⁷⁹Br and

⁸¹Br) in a nearly 1:1

ratio results in a

characteristic M and

M+2 pattern.[7][8]

[CD₃⁸¹Br]⁺ (Molecular

Ion, M+2)
99 High

The M+2 peak is of

similar intensity to the

M peak.[7][8]

[CD₃]⁺ 18 Variable

Fragmentation

resulting from the

cleavage of the C-Br

bond.

[⁷⁹Br]⁺ / [⁸¹Br]⁺ 79 / 81 Variable
Represents the

bromine cation.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These

protocols are intended as a general guide and may require optimization based on the specific

instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Prepare a solution of Bromo(2H3)methane in a suitable deuterated

solvent (e.g., CDCl₃ for ¹³C NMR) or non-deuterated solvent (e.g., CHCl₃ for ²H NMR) in a

standard 5 mm NMR tube. The concentration should be approximately 5-25 mg/mL.

Instrument Setup:

Tune and shim the NMR spectrometer for the appropriate nucleus (¹H, ¹³C, or ²H).
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Set the spectral width and acquisition time to ensure adequate resolution and signal-to-

noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence.

Data Acquisition: Acquire the free induction decay (FID) by applying a radiofrequency pulse.

The number of scans will depend on the sample concentration and the sensitivity of the

instrument.

Data Processing:

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

Phase and baseline correct the spectrum.

Reference the spectrum to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm for

¹H and ¹³C NMR).

Infrared (IR) Spectroscopy
Sample Preparation:

Gas Phase: Introduce the gaseous Bromo(2H3)methane into a gas cell with IR-

transparent windows (e.g., KBr or NaCl).

Liquid Phase: If condensed, a thin film of the liquid can be placed between two salt plates

(e.g., KBr or NaCl).

Instrument Setup:

Perform a background scan with the empty cell or clean salt plates.

Set the desired spectral range (typically 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).

Data Acquisition: Place the sample in the IR beam path and acquire the spectrum. Co-add

multiple scans to improve the signal-to-noise ratio.
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Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the gaseous or volatile liquid sample into the mass

spectrometer's ion source via a gas chromatography (GC) system or a direct inlet probe.

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce

fragmentation.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector.

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peaks (M and

M+2) and the characteristic fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of Bromo(2H3)methane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.docbrown.info/page06/spectra/bromoethane-nmr13c.htm
https://www.pearson.com/channels/organic-chemistry/asset/bcacc7d5/a-c-d-carbon-deuterium-bond-is-electronically-much-like-a-c-h-bond-and-it-has-a-
https://www.pearson.com/channels/organic-chemistry/asset/bcacc7d5/a-c-d-carbon-deuterium-bond-is-electronically-much-like-a-c-h-bond-and-it-has-a-
https://docbrown.info/page06/spectra/bromomethane-ir.htm
https://docbrown.info/page06/spectra/bromomethane-ir.htm
https://docbrown.info/page06/spectra/bromomethane-ir.htm
https://docbrown.info/page06/spectra/bromomethane-ms.htm
https://docbrown.info/page06/spectra/bromomethane-ms.htm
https://docbrown.info/page06/spectra/bromomethane-ms.htm
https://docbrown.info/page06/spectra/bromoethane-ms.htm
https://docbrown.info/page06/spectra/bromoethane-ms.htm
https://docbrown.info/page06/spectra/bromoethane-ms.htm
https://www.benchchem.com/product/b073400#spectroscopic-data-for-bromo-2h3-methane-nmr-ir-ms
https://www.benchchem.com/product/b073400#spectroscopic-data-for-bromo-2h3-methane-nmr-ir-ms
https://www.benchchem.com/product/b073400#spectroscopic-data-for-bromo-2h3-methane-nmr-ir-ms
https://www.benchchem.com/product/b073400#spectroscopic-data-for-bromo-2h3-methane-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b073400?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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